
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
描述
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a naturally occurring alkaloid found in various plants. It is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline structure . Another method involves the reduction of 1-methyl-3,4-dihydroquinolin-2(1H)-one using a suitable reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Pictet-Spengler reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has been extensively studied for its potential therapeutic applications. Some key areas of research include:
Anti-inflammatory and Antioxidant Properties: It has demonstrated significant anti-inflammatory and antioxidant activities, which could be beneficial in treating various inflammatory conditions.
Cancer Research: Studies have indicated that this compound may have anticancer properties by inducing apoptosis in cancer cells.
Pain Management: The compound has been investigated for its potential in managing neuropathic pain, particularly in diabetic neuropathy models.
作用机制
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol exerts its effects through various mechanisms:
Neuroprotection: It scavenges free radicals and inhibits glutamate-induced excitotoxicity, thereby protecting neurons from damage.
Anti-inflammatory: The compound modulates intracellular signaling pathways and inhibits the production of inflammatory mediators.
Pain Management: The compound modulates monoaminergic and opioidergic systems, reducing pain perception in neuropathic pain models.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is unique among tetrahydroisoquinoline derivatives due to its broad spectrum of biological activities and potential therapeutic applications. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Shares structural similarities but lacks the neuroprotective properties of this compound.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with neuroprotective properties but different mechanisms of action.
Quinoline and Isoquinoline Derivatives: These compounds have diverse biological activities but differ in their specific therapeutic applications and mechanisms of action.
属性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFBXQKDQVHEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736271 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-65-2 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



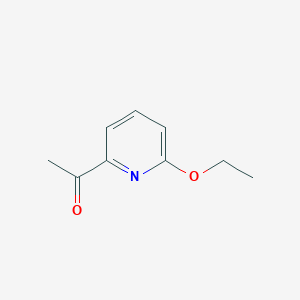
![5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide](/img/structure/B3349256.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)-](/img/structure/B3349257.png)
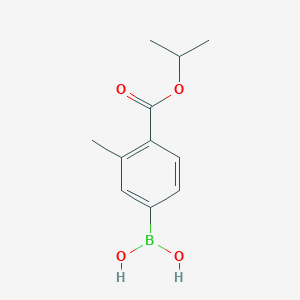


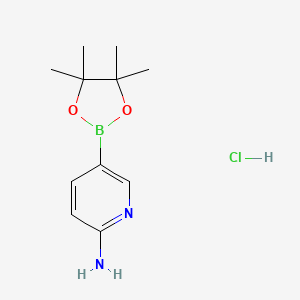
![4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide](/img/structure/B3349288.png)
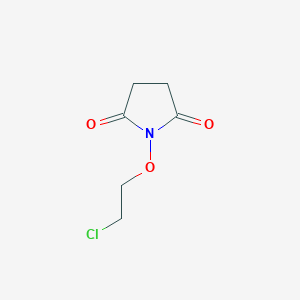
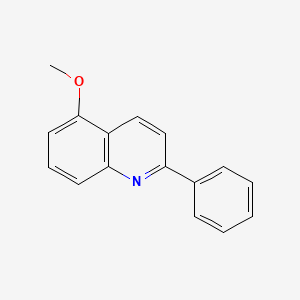
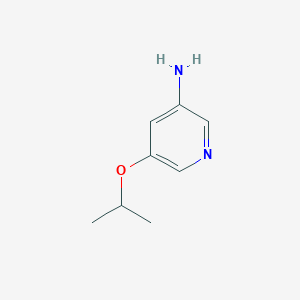
![7,15-Diazadispiro[5.1.5.3]hexadecane](/img/structure/B3349319.png)

